N-(2-chlorobenzyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]acetamide
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Description
N-(2-chlorobenzyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) Inhibition : A study by Stec et al. (2011) focused on the development of dual inhibitors of PI3Kα and mTOR, which are crucial targets in cancer therapy. The research explored various 6,5-heterocycles to improve metabolic stability, highlighting the importance of structural modifications for enhanced drug efficacy and reduced metabolic degradation (Stec et al., 2011).
ACAT-1 Inhibition for Disease Treatment : Shibuya et al. (2018) discovered a clinically viable inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), demonstrating significant selectivity and solubility improvements over previous compounds. This research underscores the potential of specific structural scaffolds in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Anticancer Applications
- Cytotoxicity Against Cancer Cell Lines : Vinayak et al. (2014) synthesized novel derivatives showing significant cytotoxicity on various cancer cell lines, indicating potential applications in cancer treatment. The research highlights the critical role of structural design in achieving desired biological activities (Vinayak et al., 2014).
Antibacterial and Antifungal Agents
- Antibacterial and Antifungal Activities : Ramalingam et al. (2019) synthesized derivatives with significant antibacterial activity, showcasing the potential of such compounds in addressing bacterial infections and possibly contributing to the development of new antibiotics (Ramalingam et al., 2019).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c17-13-6-2-1-4-11(13)9-19-14(22)10-24-16-21-20-15(23-16)12-5-3-7-18-8-12/h1-8H,9-10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QETSHGRUKJFRMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C(O2)C3=CN=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide |
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